Pipazethate Hydrochloride
Description
Pipazethate hydrochloride (PiCl), chemically designated as 10H-pyrido[3,2-b][1,4]benzothiadiazine-10-carboxylic acid 2-(2-piperidinoethoxy)ethyl ester hydrochloride, is a centrally acting antitussive agent with additional peripheral effects . It suppresses cough by inhibiting the excitability of the cough center in the medulla and peripheral neural receptors in the respiratory tract. Its bronchodilator activity further reduces airway resistance, making it particularly beneficial in patients with bronchospasm . The drug exhibits rapid onset (10–20 minutes) and sustained duration (4–6 hours), contributing to its therapeutic utility in non-productive cough . Analytical methods for PiCl include spectrophotometry, HPLC, GC, and conductometric titration, ensuring precise quantification in formulations .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUBUXUFKHXRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2167-85-3 (Parent) | |
| Record name | Pipazethate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80930876 | |
| Record name | 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14056-67-8, 6056-11-7 | |
| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic acid, 2-[2-(1-piperidinyl)ethoxy]ethyl ester, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14056-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipazethate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6056-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipazethate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(Piperidin-1-yl)ethoxy)ethyl 10H-pyrido(3,2-b)(1,4)benzothiazine-10-carboxylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theratuss | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pipazetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPAZETHATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757GN3W2CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Pipazethate hydrochloride primarily targets the sigma-1 receptor . This receptor is involved in the modulation of neurotransmission and plays a role in various physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases.
Mode of Action
This compound binds to the sigma-1 receptor with an IC50 value of 190 nM. This binding action is thought to be responsible for its antitussive (cough-suppressing) effects. It also has local anesthetic action, and in large doses can produce seizures.
Biochemical Pathways
It has been suggested that this compound may act as a salicylic acid analog, inducing systemic acquired resistance (sar) in plants against blast disease. This might be interrelated with the defense pathways of salicylic acid.
Result of Action
The primary result of this compound’s action is the suppression of cough. This is achieved through its central action on the medullary cough center. In large doses, this compound can produce seizures.
Action Environment
It’s worth noting that this compound is a non-narcotic oral antitussive agent, suggesting that its administration and efficacy may be influenced by factors such as the patient’s diet and the timing of medication intake.
Biochemical Analysis
Biochemical Properties
Pipazethate hydrochloride binds to the sigma-1 receptor with an IC50 value of 190 nM This interaction suggests that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
It is known to have a local anesthetic action. In large doses, it can produce seizures, indicating that it may have significant effects on neuronal cells and potentially other cell types
Molecular Mechanism
Biological Activity
Pipazethate hydrochloride (Pipazethate HCl) is a non-narcotic antitussive agent primarily used for the treatment of cough. It acts centrally on the medullary cough center, providing relief from coughing without the addictive properties associated with narcotic cough suppressants. This article delves into the biological activity of Pipazethate HCl, including its pharmacological effects, toxicity, case studies, and research findings.
Pipazethate HCl is classified as a diarylthioether and has the chemical formula with a molecular weight of 436 g/mol. Its mechanism of action involves central nervous system (CNS) depression, specifically targeting the cough reflex pathways in the brain. By inhibiting the cough reflex, it provides symptomatic relief for patients suffering from persistent coughing due to various respiratory conditions .
Pharmacological Effects
The primary pharmacological effects of Pipazethate HCl include:
- Antitussive Activity : It effectively reduces cough frequency and severity, making it useful in treating acute and chronic cough conditions.
- Sedative Effects : Due to its CNS depressant properties, it may cause drowsiness or sedation as side effects .
- Toxicity Profile : While effective, Pipazethate HCl has been associated with significant toxicity in cases of overdose or accidental ingestion, leading to neurological (e.g., seizures), respiratory (e.g., respiratory depression), and cardiovascular complications (e.g., arrhythmias) due to its central depressant effects .
Case Study Overview
Several case studies illustrate the potential toxicity associated with Pipazethate HCl:
- Accidental Ingestion in Children : A case reported a 3-year-old child who ingested approximately 300 mg of Pipazethate HCl. The child exhibited severe neurological symptoms, including somnolence and disturbed sensorium, along with respiratory distress and cardiac dysrhythmias (Torsade de pointes). The management included supportive care and pharmacological interventions such as magnesium sulfate and lidocaine infusion. The child was discharged after two days under observation .
- Fatalities Linked to Toxicity : Another report detailed a fatal incident involving a 32-month-old child who experienced tonic-clonic seizures and respiratory failure after ingestion. Despite intensive care management, the child succumbed to apnea shortly after admission .
These cases highlight the importance of prompt recognition and management of Pipazethate HCl toxicity.
Research Findings
Recent studies have focused on both the efficacy and safety profile of Pipazethate HCl:
- Pharmacokinetics : Research indicates that Pipazethate HCl is well-absorbed in humans, with high probabilities of intestinal absorption and blood-brain barrier penetration. However, it also exhibits significant interactions with various cytochrome P450 enzymes, which may affect its metabolism and clearance from the body .
- Analytical Methods for Detection : Various spectrophotometric methods have been developed for the quantification of Pipazethate HCl in pharmaceutical formulations. These methods demonstrate high accuracy and precision, making them suitable for routine quality control .
Summary Table of Biological Activity
| Aspect | Details |
|---|---|
| Chemical Formula | |
| Molecular Weight | 436 g/mol |
| Primary Use | Antitussive agent |
| Mechanism of Action | Central action on medullary cough center |
| Common Side Effects | Drowsiness, nausea, vomiting |
| Severe Toxicity Risks | Neurological symptoms, respiratory depression, arrhythmias |
| Case Studies | Documented cases of severe toxicity in children |
Scientific Research Applications
Analytical Methods for Determination
Pipazethate hydrochloride can be quantitatively analyzed using various spectrophotometric methods. These methods are crucial for ensuring the drug's quality in pharmaceutical formulations and monitoring its levels in biological samples.
Spectrophotometric Techniques
- Colorimetric Methods : A study developed a highly sensitive colorimetric method using citrate-capped gold nanoparticles for the determination of this compound. The method demonstrated linear calibration curves and was validated against reference methods, showing no significant differences in accuracy .
- Ion-Association Complexes : Another approach utilized ion-associates formed with chromotropic dyes. The absorption maxima for this compound were identified at specific wavelengths, allowing for precise quantification .
- Recovery from Biological Samples : Methods have also been established to recover pipazethate from human urine without prior extraction, achieving satisfactory precision and accuracy .
Toxicity Case Studies
Despite its therapeutic uses, this compound has been associated with toxicity, particularly in cases of accidental ingestion.
Clinical Case Reports
- A notable case involved a 3-year-old child who ingested approximately 300 mg of this compound, leading to severe neurological symptoms and respiratory distress. The child exhibited Torsade de pointes and required intensive care management, including mechanical ventilation and pharmacological interventions .
- Another report documented a similar case where a child presented with severe acute poisoning after ingestion, characterized by neurological and cardiovascular disturbances. Supportive therapy led to recovery .
Therapeutic Implications
This compound's primary application remains as an antitussive agent. It acts centrally on the medullary cough center to suppress cough reflexes.
Clinical Trials
Historical clinical trials have assessed the efficacy of pipazethate as an antitussive compared to placebo. Results indicated that it effectively reduces cough frequency in patients with various underlying conditions .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Table 1: Pharmacological Properties of Pipazethate HCl and Comparable Antitussives
Key Findings :
- Codeine Phosphate : While codeine remains potent for severe cough, its opioid nature poses risks of dependence and respiratory depression. Pipazethate offers comparable efficacy without opioid-related side effects, as demonstrated in a clinical study comparing both drugs against a placebo .
- Dextromethorphan HBr: Both PiCl and dextromethorphan are non-opioid, but PiCl’s bronchodilator effect provides added benefit in patients with comorbid bronchospasm . Dextromethorphan’s OTC status makes it more accessible for mild cases .
- Drotaverine HCl : Though primarily a smooth muscle relaxant, drotaverine is occasionally combined with PiCl in formulations targeting cough with bronchoconstriction .
Analytical Method Comparisons
Table 2: Analytical Techniques for Pipazethate HCl and Related Compounds
Preparation Methods
Optimized Phosgenation
Modern methods replaced chlorobenzene with inert solvents (e.g., toluene, hexane) and introduced pyridine derivatives to enhance reactivity. Key modifications:
-
Solvent System : Toluene or aliphatic hydrocarbons (C₆–C₁₀) improved solubility and reduced side reactions.
-
Catalytic Pyridine : Pyridine or methyl-substituted pyridines (e.g., α-picoline, 2,4-lutidine) were added to scavenge HCl, preventing nuclear chlorination.
-
Reaction Setup : 1-azaphenothiazine (1.0 mol) and toluene (1.1 L) were azeotropically dried.
-
Phosgenation : Phosgene (1.32 mol) was introduced at 55–58°C with pyridine (1.1 mol), yielding 1-azaphenothiazine-10-carbonyl chloride.
-
Workup : Excess phosgene was removed via nitrogen purging.
Esterification with Reduced Reagent Stoichiometry
Earlier methods required 2.5 equivalents of piperidinoethoxyethanol, but optimized protocols reduced this to 1.05 equivalents.
Key Steps :
-
Controlled Addition : Piperidinoethoxyethanol (0.95–1.3 mol) and a base (e.g., pyridine, triethylamine) were added at 40–60°C.
-
Solvent Recovery : Toluene was recycled, minimizing waste.
Reaction Conditions and Yield Enhancement
Temperature and Time
Solvent and Base Selection
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Solvent | Chlorobenzene | Toluene/Hexane |
| Base | None | Pyridine/α-Picoline |
| Piperidinoethoxyethanol | 2.5 equivalents | 1.05 equivalents |
| Yield (HCl Salt) | 38% | 86% |
The improved method achieved 86% yield of this compound after recrystallization from isopropanol.
Purification and Salt Formation
Aqueous Workup
The reaction mixture was treated with water (2–5 parts per 1 part 1-azaphenothiazine) to isolate the hydrochloride salt. Key steps:
-
Phase Separation : The aqueous phase (pH ~4) contained this compound and pyridine hydrochloride.
-
Clarification : Activated carbon (0.04 parts) removed impurities.
Recrystallization
Pipazethate base was dissolved in isopropanol, acidified with HCl/isopropanol (5–35%), and cooled to 0°C to precipitate pure hydrochloride crystals.
Recrystallization Data :
-
Solvent : Isopropanol (390 mL per 380 g base).
-
Yield : 375 g (86% from base).
Environmental and Industrial Advantages
The modern method addresses three critical issues:
-
Reduced Waste : Toluene recycling cut solvent use by 40%.
-
Lower Toxicity : Replacement of chlorobenzene with toluene improved workplace safety.
-
Cost Efficiency : Higher yields (86% vs. 38%) reduced raw material costs.
Comparative Analysis of Methods
| Metric | Liebigs Annalen (1964) | Patent EP0527298B1 (1997) |
|---|---|---|
| Phosgene Equivalents | 1.5 | 1.32 |
| Reaction Time | 6 hours | 2.7 hours |
| Piperidinoethoxyethanol | 2.5 eq | 1.05 eq |
| Overall Yield | 38% | 86% |
Q & A
Advanced Research Question
Method Selection : FIA excels in high-throughput labs, while spectrophotometry is cost-effective for resource-limited settings.
What safety protocols are essential for handling this compound in toxicology studies?
Basic Research Question
- Acute Toxicity Data : LD₅₀ (oral) in pediatric overdose cases: somnolence, convulsions, and cardiac arrhythmias .
- PPE : Gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
- Waste Disposal : Incinerate at > 800°C to avoid environmental persistence .
What in vivo models are suitable for studying this compound’s neurotoxic effects?
Advanced Research Question
- Rodent Models : Assess CNS depression (e.g., reduced locomotor activity) and convulsion thresholds .
- Zebrafish Embryos : High-throughput screening for cardiotoxicity (e.g., arrhythmia) .
- Dosage : Mimic pediatric overdose scenarios (e.g., 10–20 mg/kg in mice) to study mortality endpoints .
Analytical Integration : Pair behavioral assays with HPLC-MS to correlate plasma concentrations with toxicity .
How can green chemistry principles be applied to this compound analysis?
Advanced Research Question
- Solvent Reduction : Replace chloroform with ethyl acetate in LLE .
- Green Brominating Agents : Use N-bromosuccinimide in spectrophotometry to reduce hazardous waste .
- Miniaturized FIA : Lower reagent consumption (e.g., 50 µL/sample) .
Validation : Ensure green methods meet ICH precision criteria (RSD ≤ 2%) .
What strategies resolve discrepancies in this compound recovery rates across methods?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
